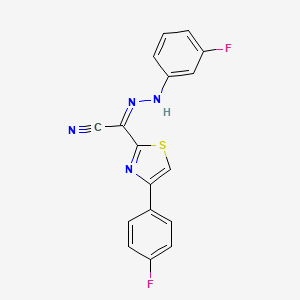![molecular formula C8H14O4S B2775989 Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate CAS No. 38555-40-7](/img/structure/B2775989.png)
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate
Übersicht
Beschreibung
“Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate” is a chemical compound with the CAS Number: 38555-40-7 . It has a molecular weight of 206.26 . The IUPAC name for this compound is “this compound” and its InChI Code is 1S/C8H14O4S/c1-11-7(9)4-3-5-13-6-8(10)12-2/h3-6H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C8H14O4S . The average mass of the molecule is 206.259 Da .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, the search results do not provide further details on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Biofuel Production and Application Research into biofuels has explored the utility of compounds structurally related to Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate. For example, studies on biodiesel combustion have highlighted the importance of chemical kinetic modeling for the development of cleaner, more efficient combustion technologies. These efforts aim to understand the combustion characteristics of biodiesel and its surrogates, including smaller molecules like methyl butanoate, to improve energy production with minimal environmental impact (Lai, Lin, & Violi, 2011). Similarly, research on butanol, a biofuel with a structure indicating relevance to the broader category of compounds including this compound, has emphasized its promising properties as an alternative fuel due to favorable physical and thermodynamic characteristics (Veza, Said, & Latiff, 2020).
Pharmacological Properties The pharmacological exploration of compounds structurally or functionally similar to this compound has uncovered a range of bioactivities. For instance, osthole, a compound found in several medicinal plants, demonstrates multiple pharmacological actions including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. This suggests a potential for similar compounds to be used in the development of alternative medicines (Zhang, Leung, Cheung, & Chan, 2015).
Environmental and Chemical Analysis In environmental science, research has focused on the sorption characteristics of phenoxy herbicides, including those with chemical structures related to this compound, to understand their environmental fate and potential impact. Such studies contribute to the broader understanding of how similar compounds interact with soil and organic matter, which is crucial for assessing environmental risks and developing remediation strategies (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-11-7(9)4-3-5-13-6-8(10)12-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMVQXLEJUVNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-5-chloro-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2775909.png)
![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/no-structure.png)
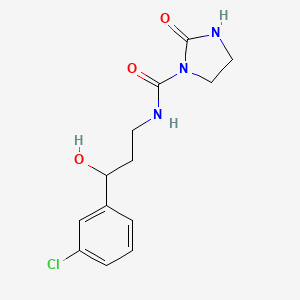

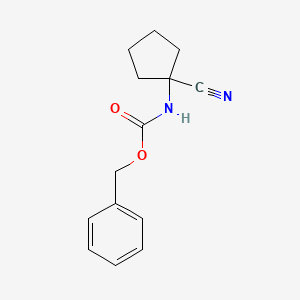
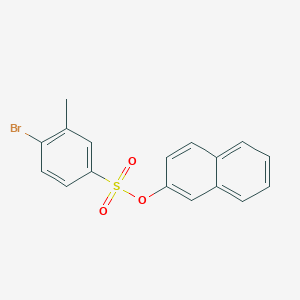

![5-(3-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2775921.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2775924.png)
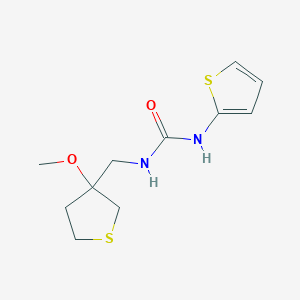
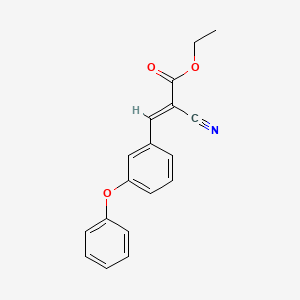
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2775927.png)
